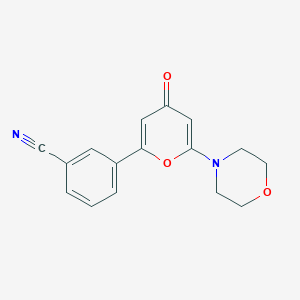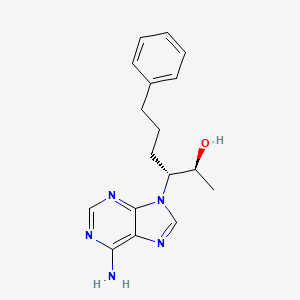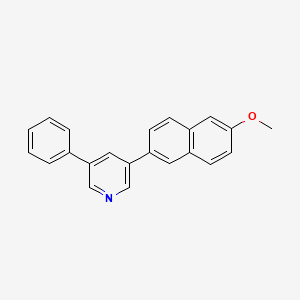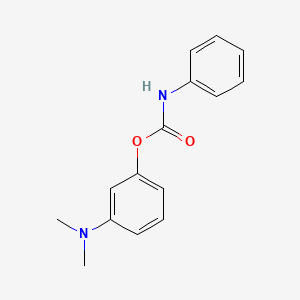
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzonitrile is a heterocyclic compound that features a morpholine ring fused to a pyran ring with a benzonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzonitrile typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and morpholine under basic conditions. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the pyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors and environmentally benign catalysts to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary and secondary amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or alkylated compounds.
Scientific Research Applications
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzonitrile involves its interaction with
Properties
Molecular Formula |
C16H14N2O3 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-(6-morpholin-4-yl-4-oxopyran-2-yl)benzonitrile |
InChI |
InChI=1S/C16H14N2O3/c17-11-12-2-1-3-13(8-12)15-9-14(19)10-16(21-15)18-4-6-20-7-5-18/h1-3,8-10H,4-7H2 |
InChI Key |
IBXUISQIAHYEGD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C=C(O2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















